4-chloro-3-formyl-N-methylbenzamide
Description
4-Chloro-3-formyl-N-methylbenzamide (C$9$H$7$ClNO$_2$) is a benzamide derivative characterized by a chloro substituent at the 4-position, a formyl group at the 3-position, and a methyl group attached to the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The formyl group enhances its reactivity in condensation and cyclization reactions, making it valuable for constructing heterocyclic frameworks such as thiazolidinones or imidazoles .
Properties
CAS No. |
1289148-48-6 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8ClNO2/c1-11-9(13)6-2-3-8(10)7(4-6)5-12/h2-5H,1H3,(H,11,13) |
InChI Key |
ADNICSPFZLNYNP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-formyl-N-methylbenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-chlorobenzaldehyde, undergoes nitration to introduce a nitro group at the meta position relative to the formyl group. This is followed by reduction to convert the nitro group to an amine.
Formylation: The amine group is then formylated to introduce the formyl group at the meta position.
N-Methylation: Finally, the amide nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield 4-chloro-3-formyl-N-methylbenzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-chloro-3-carboxy-N-methylbenzamide.
Reduction: 4-chloro-3-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in 4-chloro-3-nitrobenzamide increases molecular rigidity and intermolecular interactions, as seen in its crystal structure . In contrast, the formyl group in the target compound may reduce thermal stability but enhance electrophilicity for nucleophilic additions.
- Hydrogen Bonding : Amide N–H groups facilitate intermolecular interactions in 4-chloro-N-methylbenzamide , while the formyl group could introduce additional C=O⋯H–N interactions.
Biological Activity
4-Chloro-3-formyl-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Synthesis
The synthesis of 4-chloro-3-formyl-N-methylbenzamide typically involves several key steps:
- Nitration and Reduction : Starting with 4-chlorobenzaldehyde, nitration introduces a nitro group at the meta position, followed by reduction to convert the nitro group to an amine.
- Formylation : The amine group is then formylated to introduce the formyl group.
- N-Methylation : Finally, the amide nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions.
These synthetic routes are optimized for both laboratory and industrial production to enhance yield and reduce costs.
| Property | Value |
|---|---|
| CAS No. | 1289148-48-6 |
| Molecular Formula | C9H8ClNO2 |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 4-chloro-3-formyl-N-methylbenzamide |
| Purity | ≥95% |
Antimicrobial Properties
4-Chloro-3-formyl-N-methylbenzamide has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting a potential role for this compound in antibiotic development.
Anticancer Activity
Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and head-and-neck cancers. The presence of the chloro and formyl groups in 4-chloro-3-formyl-N-methylbenzamide may enhance its potency as an anticancer agent .
The mechanism of action of 4-chloro-3-formyl-N-methylbenzamide involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and reducing overall enzyme function. This property is particularly relevant in the context of its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzamide derivatives, including 4-chloro-3-formyl-N-methylbenzamide, against Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : In vitro tests demonstrated that 4-chloro-3-formyl-N-methylbenzamide significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations .
Applications
The compound has potential applications in:
- Medicinal Chemistry : As a scaffold for designing new therapeutic agents targeting microbial infections and cancer.
- Chemical Industry : Utilized as an intermediate in synthesizing more complex organic molecules and specialty chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
